5-[4-(2-氟苯基)哌嗪-1-基]-1-(4-甲苯基)磺酰基-6,7-二氢-5H-吲哚-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one is a useful research compound. Its molecular formula is C25H26FN3O3S and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
受体亲和力和拮抗作用
已经对类似于上述化合物的衍生物进行了一系列研究,重点是它们对多巴胺 D-2 和血清素 5-HT2 受体的亲和力。这些化合物表现出显着的中枢血清素 5-HT2 受体拮抗作用,这可以通过它们抑制大鼠奎帕嗪诱发的头部抽搐来证明。值得注意的是,发现某些衍生物是非触媒致幻剂或仅为弱触媒致幻剂,这表明其具有与非典型抗精神病药(如氯氮平)相似的特征。这一方面突出了它们在探索诸如精神分裂症等疾病的新治疗途径的潜在应用,而没有与传统抗精神病药相关的副作用 (Perregaard 等人,1992).
认知障碍
对 4-(哌嗪-1-基甲基)-N₁-芳基磺酰基吲哚衍生物作为 5-HT₆ 受体配体的研究显示出有希望的结果,某些化合物在认知动物模型中表现出有效的体外结合亲和力和活性 (Nirogi 等人,2012)。这表明通过调节 5-HT₆ 受体在治疗认知障碍方面具有潜在应用。
抗精神病性质
对抗精神病药舍吲哚的 5-杂芳基取代类似物的研究揭示了一类具有高度选择性和潜在 CNS 活性 α1-肾上腺素受体拮抗性质的化合物。这些衍生物源自对抗精神病药舍吲哚的修饰,对 α1 肾上腺素受体表现出高选择性和亲和力,表明它们作为新型抗精神病药具有更高的选择性和更少的副作用 (Balle 等人,2003).
抗菌活性
1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基]哌嗪衍生物的合成和评估表明,某些化合物表现出显着的抗菌活性。这证明了这些衍生物在开发新的抗菌剂中的潜在用途,突出了除神经和心理影响之外的科学应用的不同途径 (吴琦,2014).
作用机制
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which can affect nucleotide synthesis and the regulation of adenosine function .
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially disrupt nucleotide synthesis and adenosine function, depending on the specific cellular context .
生化分析
Biochemical Properties
The compound 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-4,5,6,7-tetrahydro-1H-indol-4-one plays a role in biochemical reactions, particularly as an inhibitor of Equilibrative Nucleoside Transporters (ENTs). ENTs are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been shown to be more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular processes, 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-4,5,6,7-tetrahydro-1H-indol-4-one can influence cell function by inhibiting the uptake of uridine and adenosine in cells expressing ENT1 and ENT2 . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-4,5,6,7-tetrahydro-1H-indol-4-one exerts its effects through binding interactions with ENTs. It acts as a non-competitive inhibitor, reducing the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . The compound’s inhibitory effect could not be washed out, indicating that it binds irreversibly .
属性
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c1-18-6-8-19(9-7-18)33(31,32)29-13-12-20-22(29)10-11-24(25(20)30)28-16-14-27(15-17-28)23-5-3-2-4-21(23)26/h2-9,12-13,24H,10-11,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYFWAOFYLUUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2CCC(C3=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。